

Dabuzalgron (Ro 115-1240): A Technical Guide on its Chemical Structure and Properties

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Compound of Interest

Compound Name: Dabuzalgron

Cat. No.: B1669745

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Abstract

Dabuzalgron (Ro 115-1240) is a synthetic organic compound that acts as a selective partial agonist for the α -1A adrenergic receptor. Initially investigated for the treatment of urinary incontinence, recent studies have highlighted its significant cardioprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties of **Dabuzalgron**, along with detailed experimental protocols and signaling pathway diagrams to support further research and development.

Chemical Structure and Physicochemical Properties

Dabuzalgron is chemically known as N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide^{[1][2]}. Its structure comprises a substituted phenyl ring linked to a methanesulfonamide group and an imidazoline moiety via a methoxy bridge.

Property	Value	Source
IUPAC Name	N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide	[1][2]
Synonyms	Ro 115-1240, R 450	[1]
Chemical Formula	C ₁₂ H ₁₆ ClN ₃ O ₃ S	
Molecular Weight	317.79 g/mol	
Canonical SMILES	<chem>CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2</chem>	
InChIKey	FOYWMEJSRSBQGB-UHFFFAOYSA-N	
Solubility	Soluble in DMSO	MedChemExpress Product Data Sheet

Pharmacological Properties

Dabuzalgron is a selective α -1A adrenergic receptor partial agonist. This selectivity is crucial for its therapeutic potential, as it minimizes the side effects associated with the activation of other adrenergic receptor subtypes.

Binding Affinity

While specific K_i values for **Dabuzalgron** are not readily available in the provided search results, it has been established that **Dabuzalgron** possesses a greater affinity for the α -1A adrenergic receptor subtype compared to the α -1B and α -1D subtypes. To illustrate the typical binding profile of a selective α -1A agonist, the following table provides an example with representative data.

Receptor Subtype	Ki (nM) - Representative Example
α -1A Adrenergic Receptor	< 1
α -1B Adrenergic Receptor	> 100
α -1D Adrenergic Receptor	> 100

Note: The Ki values presented are for a representative selective α -1A agonist and are for illustrative purposes only, as specific values for Dabuzalgron were not found in the search results.

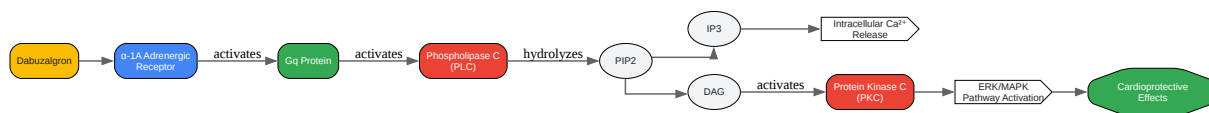
Functional Activity

Dabuzalgron acts as a partial agonist at the α -1A adrenergic receptor. In studies involving neonatal rat ventricular myocytes, **Dabuzalgron** treatment was shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) in a dose-dependent manner, with a reported EC50 of 4.8 μ M.

Assay	Parameter	Value
ERK Phosphorylation	EC50	4.8 μ M

Signaling Pathway

Activation of the α -1A adrenergic receptor by **Dabuzalgron** initiates a downstream signaling cascade primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). A key downstream effector of this pathway is the activation of the ERK/MAPK cascade, which is implicated in the cardioprotective effects of **Dabuzalgron**.



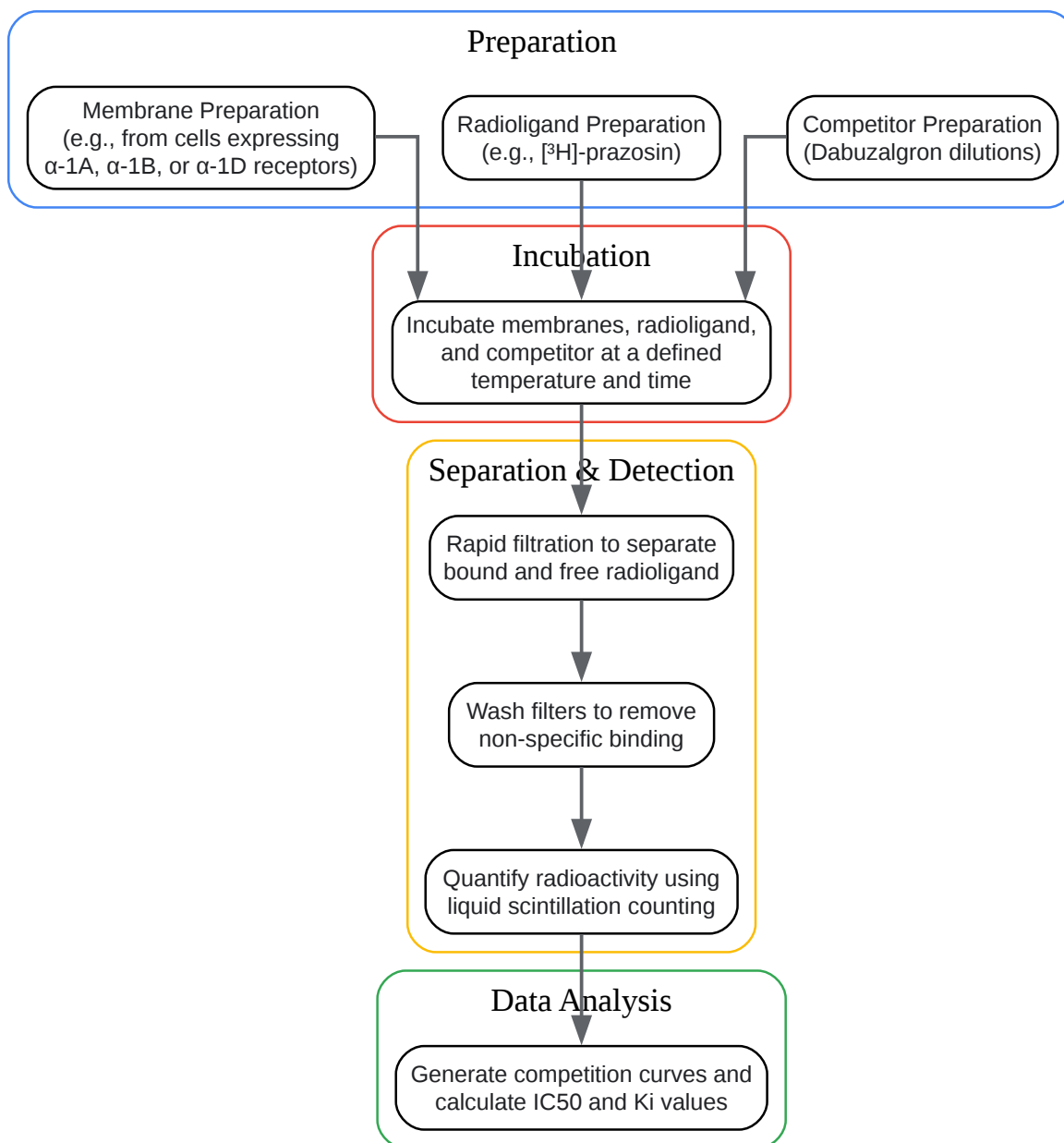
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Caption: **Dabuzalgron**-induced α -1A adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of **Dabuzalgron** for α -1 adrenergic receptor subtypes.



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Caption: General workflow for a radioligand binding assay.

Methodology:

- **Membrane Preparation:** Homogenize cells or tissues expressing the target α -1 adrenergic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes,

which are then resuspended.

- Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [^3H]-prazosin) and varying concentrations of **Dabuzalgron**.
- Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
- Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
- Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **Dabuzalgron** concentration to generate a competition curve. Calculate the IC₅₀ value, which is then used to determine the binding affinity (K_i) using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (In Vitro)

This protocol describes a method to assess the functional activity of **Dabuzalgron** by measuring ERK phosphorylation in cultured cells.

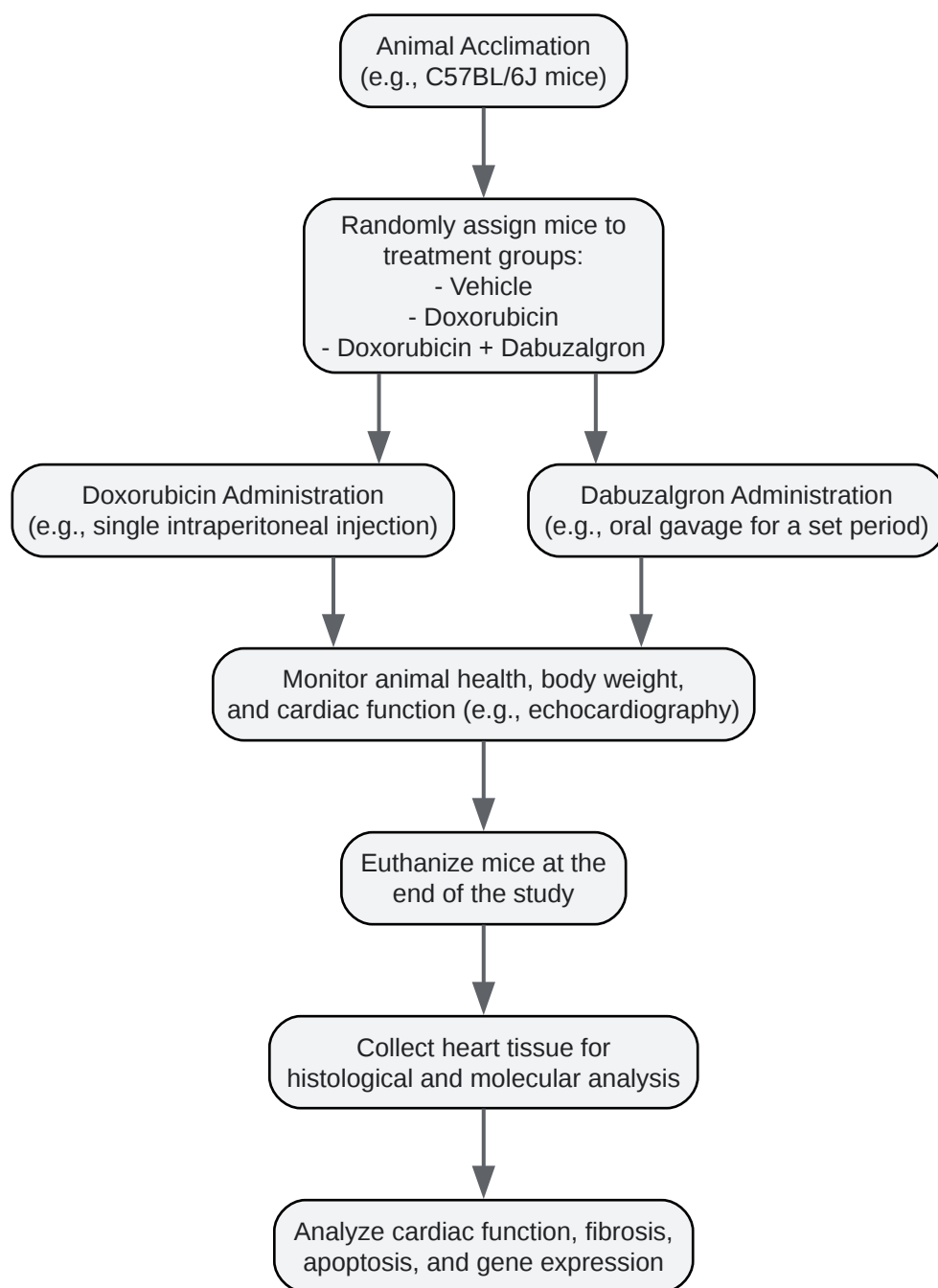
Methodology:

- Cell Culture: Culture a suitable cell line, such as neonatal rat ventricular myocytes (NRVMs), in appropriate growth media.
- Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.
- **Dabuzalgron** Treatment: Treat the cells with varying concentrations of **Dabuzalgron** for a specific duration (e.g., 15 minutes).
- Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Western Blotting:

- Determine the protein concentration of the cell lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
- Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).
- Detect the protein bands using an appropriate chemiluminescent substrate and imaging system.
- Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the level of ERK activation. Plot the normalized p-ERK levels against the **Dabuzalgron** concentration to generate a dose-response curve and calculate the EC50 value.

Doxorubicin-Induced Cardiotoxicity Mouse Model

This protocol outlines an in vivo model to evaluate the cardioprotective effects of **Dabuzalgron**.



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Caption: Experimental workflow for a doxorubicin-induced cardiotoxicity mouse model.

Methodology:

- Animal Model: Use a suitable mouse strain, such as C57BL/6J.

- **Doxorubicin Administration:** Induce cardiotoxicity by administering a single or multiple doses of doxorubicin via intraperitoneal injection.
- **Dabuzalgron Treatment:** Administer **Dabuzalgron**, typically via oral gavage, starting before or concurrently with doxorubicin treatment and continuing for a specified duration.
- **Monitoring:** Regularly monitor the animals for signs of toxicity, body weight changes, and cardiac function using non-invasive methods like echocardiography.
- **Endpoint Analysis:** At the end of the study, euthanize the animals and collect heart tissues for further analysis, including:
 - **Histology:** To assess cardiac fibrosis and myocyte damage.
 - **Immunohistochemistry:** To measure markers of apoptosis and inflammation.
 - **Gene Expression Analysis** (e.g., qPCR or RNA-seq): To evaluate changes in genes related to cardiac function and stress responses.
 - **Biochemical Assays:** To measure markers of oxidative stress and cardiac injury.

Conclusion

Dabuzalgron (Ro 115-1240) represents a promising pharmacological tool for investigating the role of the α -1A adrenergic receptor in various physiological and pathological processes. Its selectivity and cardioprotective properties warrant further investigation for potential therapeutic applications. The information and protocols provided in this guide are intended to facilitate future research into the chemical and biological characteristics of this intriguing molecule.

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